4-Formyl-6-iodopyridine-2-sulfonyl chloride
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Overview
Description
4-Formyl-6-iodopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClINO3S and a molecular weight of 331.52 g/mol . This compound is notable for its unique structure, which includes a formyl group, an iodine atom, and a sulfonyl chloride group attached to a pyridine ring. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-6-iodopyridine-2-sulfonyl chloride typically involves multi-step reactions starting from pyridine derivativesSpecific reagents and catalysts, such as iodine and chlorosulfonic acid, are often used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-6-iodopyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can participate in substitution reactions, often facilitated by catalysts and specific reaction conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents used.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include chlorosulfonic acid, iodine, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific transformation. For example, nucleophilic substitution of the iodine atom can yield a variety of substituted pyridine derivatives, while oxidation of the formyl group produces carboxylic acids .
Scientific Research Applications
4-Formyl-6-iodopyridine-2-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Formyl-6-iodopyridine-2-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The formyl group can participate in redox reactions, altering the oxidative state of target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-iodopyridine-6-sulfonyl chloride: Similar in structure but with a fluorine atom instead of a formyl group.
4-Chloro-2-iodopyridine-6-sulfonyl chloride: Contains a chlorine atom instead of a formyl group.
Uniqueness
4-Formyl-6-iodopyridine-2-sulfonyl chloride is unique due to the presence of the formyl group, which provides additional reactivity and potential for further functionalization compared to its analogs .
Properties
Molecular Formula |
C6H3ClINO3S |
---|---|
Molecular Weight |
331.52 g/mol |
IUPAC Name |
4-formyl-6-iodopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClINO3S/c7-13(11,12)6-2-4(3-10)1-5(8)9-6/h1-3H |
InChI Key |
CWXGNOVTCMFZHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1S(=O)(=O)Cl)I)C=O |
Origin of Product |
United States |
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